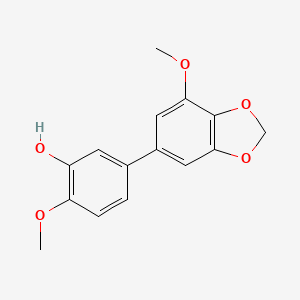
2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol is a chemical compound known for its unique structure and properties It features a benzodioxole moiety, which is a common structural motif in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often use halogenating agents or nitrating agents under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .
Scientific Research Applications
2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
- 1-{4-[2-(7-Methoxy-1,3-benzodioxol-5-yl)ethyl]phenoxy}-3-methyl-2,3-butanediol
Uniqueness
What sets 2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol apart is its specific substitution pattern and the presence of both methoxy and benzodioxole groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
144223-82-5 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-methoxy-5-(7-methoxy-1,3-benzodioxol-5-yl)phenol |
InChI |
InChI=1S/C15H14O5/c1-17-12-4-3-9(5-11(12)16)10-6-13(18-2)15-14(7-10)19-8-20-15/h3-7,16H,8H2,1-2H3 |
InChI Key |
VONRCGMJFIHOPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C2)OC)OCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


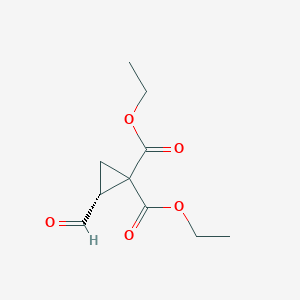


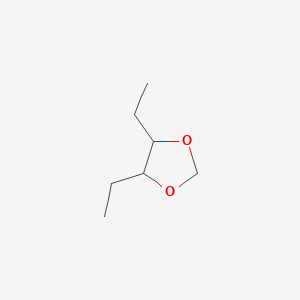

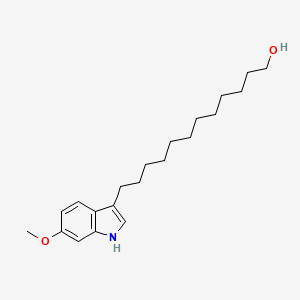
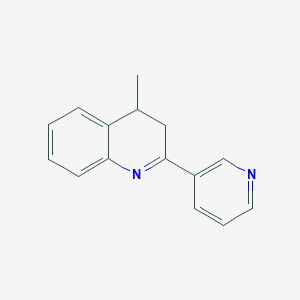
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
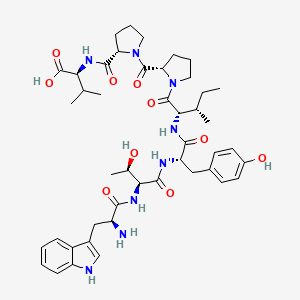
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
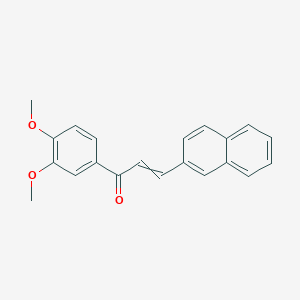
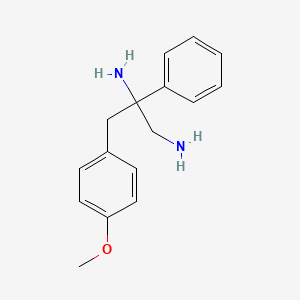
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
